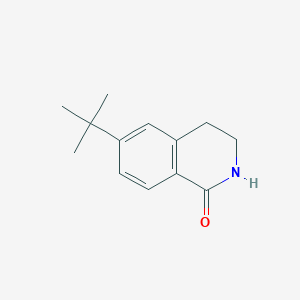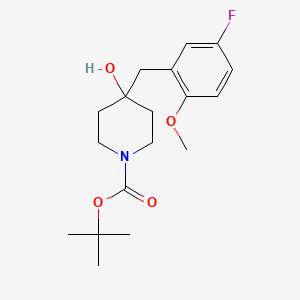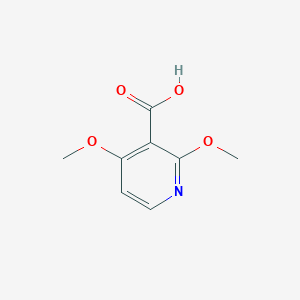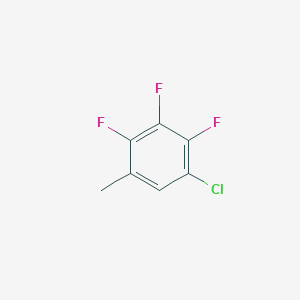
3-Chloro-4,5,6-trifluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,5,6-trifluorotoluene is an aromatic compound with the molecular formula C7H4ClF3. It belongs to the group of trifluorotoluene derivatives, characterized by the presence of three fluorine atoms and one chlorine atom attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-4,5,6-trifluorotoluene can be synthesized through several methods. One common laboratory method involves the halogenation of trifluorotoluene derivatives. For instance, starting with 4,5,6-trifluorotoluene, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the fluorination of chlorotoluene derivatives. This process can be carried out in a pressurized reactor using hydrogen fluoride (HF) as the fluorinating agent. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4,5,6-trifluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted trifluorotoluene derivatives.
Oxidation: Formation of trifluorobenzoic acids.
Reduction: Formation of trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4,5,6-trifluorotoluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorinated compounds for biological studies due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for drug discovery.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,5,6-trifluorotoluene involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the additional fluorine atoms on the benzene ring.
2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms and three fluorine atoms but in different positions on the benzene ring.
3-Bromobenzotrifluoride: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-4,5,6-trifluorotoluene is unique due to the specific positioning of its chlorine and fluorine atoms, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Propiedades
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEQGWVAHSVAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 2{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321906.png)
![tert-Butyl 3-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321907.png)

![tert-Butyl 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321915.png)
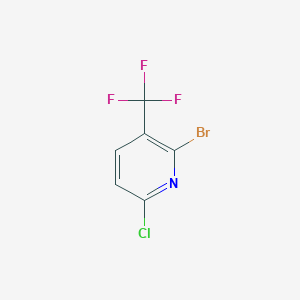
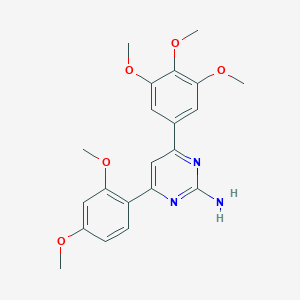
![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)
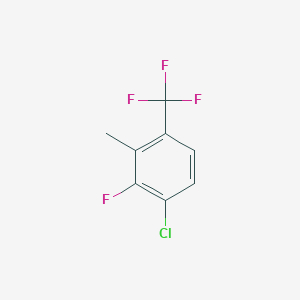
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)
